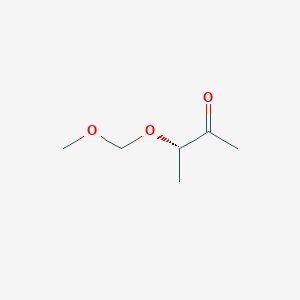

(3S)-3-(Methoxymethoxy)butan-2-one

Description

(3S)-3-(Methoxymethoxy)butan-2-one is a chiral ketone characterized by a methoxymethoxy (-OCH2OCH3) substituent at the 3S position of the butan-2-one backbone. This compound combines the reactivity of a ketone with the steric and electronic effects of a methoxymethoxy group, which often serves as a protecting group for alcohols in organic synthesis. The stereochemistry at the 3S position is critical for its interactions in asymmetric catalysis or pharmaceutical applications, where enantioselectivity is paramount.

Properties

CAS No. |

106513-36-4 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(3S)-3-(methoxymethoxy)butan-2-one |

InChI |

InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3/t6-/m0/s1 |

InChI Key |

VIKFSFGPOILCGK-LURJTMIESA-N |

SMILES |

CC(C(=O)C)OCOC |

Isomeric SMILES |

C[C@@H](C(=O)C)OCOC |

Canonical SMILES |

CC(C(=O)C)OCOC |

Synonyms |

2-Butanone, 3-(methoxymethoxy)-, (S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

a. 3-Methyl-2-butanone (CAS 563-80-4)

- Structure : A simple branched ketone with a methyl group at the 3-position.

- Key Differences : Lacks the methoxymethoxy group and chirality of the target compound.

- Reactivity : Less polar due to the absence of ether oxygen atoms, leading to reduced solubility in polar solvents. Reacts more readily in nucleophilic additions (e.g., Grignard reactions) due to less steric hindrance .

b. 3-Methyl-3-methoxybutanol (CAS 56539-66-3)

- Structure : A tertiary alcohol with a methoxy group at the 3-position.

- Key Differences : Contains a hydroxyl (-OH) group instead of a ketone, enabling hydrogen bonding. The methoxy group is directly attached to the carbon chain rather than as part of a methoxymethoxy unit.

c. Methyl 4-methoxycarbonylbenzoylacetate (CAS 22027-52-7)

- Structure : An aromatic ester with a methoxycarbonyl (-COOCH3) group.

- Key Differences : The ester and aromatic moieties confer distinct electronic properties. The methoxycarbonyl group is electron-withdrawing, unlike the electron-donating methoxymethoxy group in the target compound.

- Reactivity : Participates in Claisen condensations, whereas the target ketone may undergo aldol reactions or reductions .

Physical and Chemical Properties

Notes:

- The methoxymethoxy group in the target compound increases polarity compared to 3-methyl-2-butanone, enhancing solubility in polar aprotic solvents like DMSO or acetonitrile.

- Chirality at the 3S position may lead to distinct crystallinity or melting behavior, though data is unavailable in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.